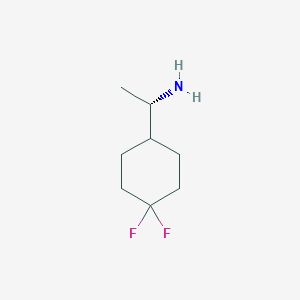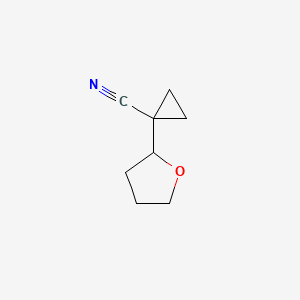![molecular formula C33H38N2O7 B13529005 rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes multiple functional groups such as tert-butoxycarbonyl, fluorenylmethoxycarbonyl, and a furan ring. The presence of these groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the cyclohexylamine derivative, which is then protected using tert-butoxycarbonyl (Boc) groups. The next step involves the introduction of the fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the furan ring. The final step includes the coupling of these intermediates to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-purity reagents and solvents, along with advanced purification techniques such as chromatography, would be essential to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans can undergo various types of chemical reactions, including:
- Oxidation : The furan ring can be oxidized to form furan derivatives.
- Reduction : The carbonyl groups can be reduced to alcohols.
- Substitution : The amino groups can participate in nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
- Reduction : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
- Substitution : Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl groups can produce the corresponding alcohols.
Scientific Research Applications
rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Potential applications in the study of enzyme-substrate interactions and protein modifications.
- Medicine : Investigated for its potential as a drug candidate due to its unique structure and reactivity.
- Industry : Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of rac-5-({(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexylamino}methyl)-2-methylfuran-3-carboxylicacid,trans involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Properties
Molecular Formula |
C33H38N2O7 |
|---|---|
Molecular Weight |
574.7 g/mol |
IUPAC Name |
5-[[9H-fluoren-9-ylmethoxycarbonyl-[(1R,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C33H38N2O7/c1-20-28(30(36)37)17-23(41-20)18-35(22-11-9-10-21(16-22)34-31(38)42-33(2,3)4)32(39)40-19-29-26-14-7-5-12-24(26)25-13-6-8-15-27(25)29/h5-8,12-15,17,21-22,29H,9-11,16,18-19H2,1-4H3,(H,34,38)(H,36,37)/t21-,22-/m1/s1 |
InChI Key |
RVTIGKRHGSPWMY-FGZHOGPDSA-N |
Isomeric SMILES |
CC1=C(C=C(O1)CN([C@@H]2CCC[C@H](C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Canonical SMILES |
CC1=C(C=C(O1)CN(C2CCCC(C2)NC(=O)OC(C)(C)C)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


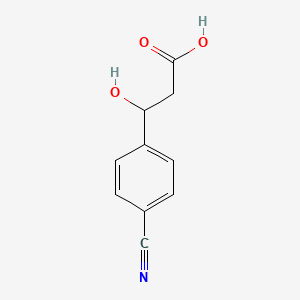
![tert-butylN-[2,2-difluoro-2-(piperidin-2-yl)ethyl]carbamate](/img/structure/B13528940.png)
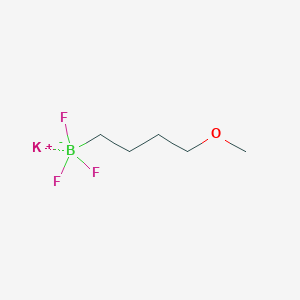
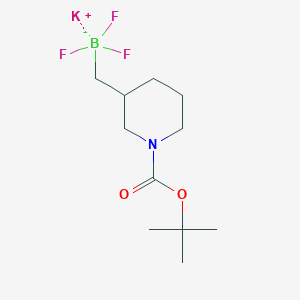
![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
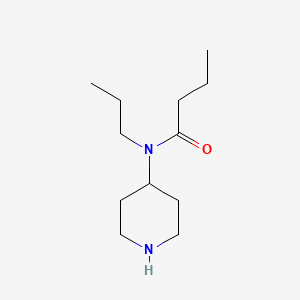
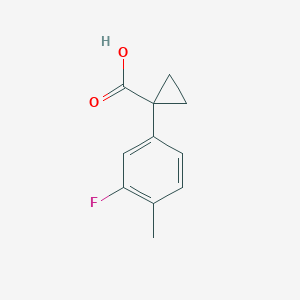
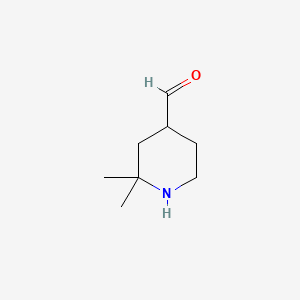
![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
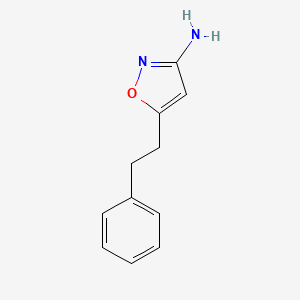
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)
